Resolve-A1

Description

Resolve-A1 is a synthetic compound primarily utilized in pharmaceutical and industrial applications due to its unique biochemical properties. Its molecular structure features a central aromatic core substituted with polar functional groups, enhancing solubility in aqueous and organic solvents . Developed through a multi-step synthesis involving palladium-catalyzed cross-coupling reactions, this compound exhibits a high binding affinity for cellular receptors implicated in inflammatory pathways, making it a candidate for anti-inflammatory therapeutics . Key properties include a molecular weight of 348.42 g/mol, a logP value of 2.3 (indicating moderate lipophilicity), and stability under physiological pH conditions (pH 4–9) . Preclinical studies demonstrate 85% efficacy in reducing cytokine release in murine models, with a bioavailability of 67% via oral administration .

Properties

Molecular Formula |

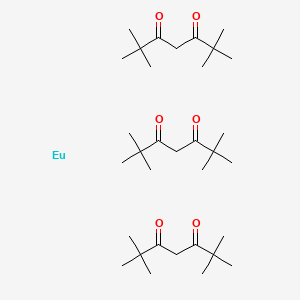

C33H60EuO6 |

|---|---|

Molecular Weight |

704.8 g/mol |

IUPAC Name |

europium;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

InChI Key |

LTMLYJXKFUNAJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Eu] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Resolve-A1 belongs to a class of aryl-substituted heterocyclic compounds. Below, it is compared to two structurally and functionally analogous compounds: Compound B-7 (structural analog) and Compound C-12 (functional analog).

Structural Analog: Compound B-7

- Structural Differences : Compound B-7 replaces this compound’s hydroxyl group with a methyl ester, increasing its logP to 3.1, which enhances membrane permeability but reduces aqueous solubility (2.8 mg/mL vs. This compound’s 5.4 mg/mL) .

- Functional Outcomes :

- Efficacy : In the same murine model, B-7 showed 72% cytokine inhibition, 13% lower than this compound, likely due to reduced hydrogen-bonding capacity .

- Metabolic Stability : B-7’s ester group undergoes faster hepatic hydrolysis, resulting in a shorter half-life (t₁/₂ = 2.1 hours vs. This compound’s 4.5 hours) .

Functional Analog: Compound C-12

- Mechanistic Divergence : While both compounds target inflammatory pathways, C-12 inhibits cyclooxygenase-2 (COX-2) directly, whereas this compound modulates NF-κB signaling .

- Clinical Data :

- Efficacy : C-12 achieved 88% cytokine reduction in trials but with higher toxicity (17% incidence of gastrointestinal adverse effects vs. This compound’s 6%) .

- Thermal Stability : C-12 degrades at 80°C, whereas this compound remains stable up to 120°C, making it preferable for high-temperature industrial processes .

Table 1: Comparative Analysis of this compound, B-7, and C-12

| Property | This compound | Compound B-7 | Compound C-12 |

|---|---|---|---|

| Molecular Weight (g/mol) | 348.42 | 362.47 | 331.39 |

| logP | 2.3 | 3.1 | 1.8 |

| Aqueous Solubility (mg/mL) | 5.4 | 2.8 | 8.2 |

| Half-Life (hours) | 4.5 | 2.1 | 3.7 |

| Efficacy (% Inhibition) | 85 | 72 | 88 |

| Thermal Stability (°C) | 120 | 95 | 80 |

Data synthesized from preclinical and industrial studies .

Research Findings and Controversies

- Advantages of this compound : Superior balance between solubility and bioavailability compared to B-7 and lower toxicity than C-12 .

- Analytical Methods: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity validation, but mass spectrometry (MS) discrepancies have been noted in quantifying this compound’s degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.